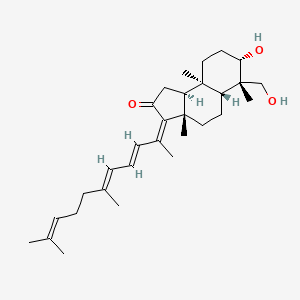

29-hydroxystelliferin D

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C30H46O3 |

|---|---|

Poids moléculaire |

454.7 g/mol |

Nom IUPAC |

(3Z,3aS,5aR,6S,7S,9aR,9bS)-3-[(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-ylidene]-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-2-one |

InChI |

InChI=1S/C30H46O3/c1-20(2)10-8-11-21(3)12-9-13-22(4)27-23(32)18-25-28(5)17-15-26(33)30(7,19-31)24(28)14-16-29(25,27)6/h9-10,12-13,24-26,31,33H,8,11,14-19H2,1-7H3/b13-9+,21-12+,27-22+/t24-,25+,26+,28+,29+,30-/m1/s1 |

Clé InChI |

JQRJEXARQNOPHO-LTLRNSDASA-N |

SMILES isomérique |

CC(=CCC/C(=C/C=C/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO)O)C)C)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)CO)O)C)C)C)C)C |

Synonymes |

29-hydroxystelliferin D |

Origine du produit |

United States |

Discovery, Isolation, and Biological Origin of 29 Hydroxystelliferin D

The discovery of 29-hydroxystelliferin D is rooted in the exploration of marine biodiversity. This compound was first isolated from the marine sponge Stelletta globostellata. acs.orgresearchgate.net Subsequent research has also identified related compounds in other marine sponges, such as those of the Jaspis and Rhabdastrella genera. nih.govnih.govmdpi.com

Taxonomic Identification and Biogeographical Distribution of Source Organisms

The primary source of this compound is the marine sponge Stelletta globostellata. acs.orgresearchgate.net This species has been collected from various locations, including off Mage-jima Island in Japan. nih.govmdpi.com It is important to note that the taxonomic classification of sponges can be complex and subject to revision. Some studies have indicated that specimens previously identified as Stelletta or Jaspis species, from which isomalabaricane triterpenes were isolated, were later re-identified as Rhabdastrella globostellata. diva-portal.orgresearchgate.net This highlights the critical role of accurate taxonomic identification in natural product research.

The biogeographical distribution of Stelletta globostellata and related sponge species spans various regions of the Indo-Pacific. nus.edu.sgbiorxiv.org For instance, Rhabdastrella globostellata has been reported from the South China Sea, Indonesia, and the Andaman Islands. diva-portal.orgnus.edu.sg The collection of these sponges often occurs in shallow to deep-water marine environments, including coral reefs. nih.govnus.edu.sg

Advanced Methodologies for Isolation from Complex Biological Matrices

The isolation of this compound from its natural source is a multi-step process that requires advanced chromatographic techniques due to the complexity of the biological matrix. acs.org The general procedure involves the extraction of the sponge material, often frozen to preserve the chemical integrity of its constituents, with a solvent such as ethanol (B145695). acs.org

The crude extract is then subjected to a series of fractionation and purification steps. acs.org These typically include:

Solvent Partitioning: The initial extract is partitioned between different immiscible solvents to separate compounds based on their polarity. acs.org

Chromatography: A variety of chromatographic methods are employed for further separation. These can include:

ODS (Octadecyl-silica) Flash Chromatography: A type of reversed-phase chromatography used for initial fractionation. acs.org

Gel Filtration Chromatography: Separates molecules based on their size. acs.org

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using reversed-phase columns (like ODS and phenylhexyl), is crucial for the final purification of the compound. acs.org

Due to the photosensitivity of isomalabaricane triterpenes, including this compound, all glassware is typically shielded from light during the isolation process to prevent photoisomerization. acs.org

The absolute stereochemistry of this compound was determined using spectral data and chemical methods, including the advanced Mosher method. acs.org

Co-occurrence and Related Congeners

This compound is not found in isolation within its source organism. It co-occurs with a variety of structurally related isomalabaricane triterpenes. acs.orgresearchgate.netnih.govnih.gov These related congeners often share the same core carbon skeleton but differ in their functional groups and stereochemistry.

Some of the notable congeners isolated alongside this compound from Stelletta globostellata include:

3-epi-29-hydroxystelliferin E acs.orgresearchgate.net

3-epi-29-hydroxystelliferin A acs.orgresearchgate.net

Stelliferin A acs.org

Stelliferin D acs.org

Other related compounds have been isolated from different marine sponge species. For example, Jaspis species have yielded 29-hydroxystelliferin E, 29-hydroxystelliferin A, and stelliferin G. nih.govresearchgate.net The co-occurrence of these various stelliferins and their derivatives provides valuable insights into the biosynthetic pathways of these complex natural products within marine sponges. nih.govmdpi.com

Biosynthetic Pathways and Chemoenzymatic Investigations

Proposed Biosynthetic Origins from Squalene (B77637)/2,3-Oxidosqualene (B107256) Precursors

The biosynthesis of virtually all triterpenes, including the isomalabaricane family to which 29-hydroxystelliferin D belongs, begins with the linear C30 hydrocarbon, squalene. rsc.orgjetir.org The proposed pathway commences with the oxidation of squalene by the enzyme squalene monooxygenase to form (S)-2,3-oxidosqualene. wikipedia.org This epoxidation is a critical activation step, preparing the substrate for the complex cyclization cascade that follows. wikipedia.orgnih.gov

Unlike the formation of more common tetra- and pentacyclic triterpenes like lanosterol (B1674476) or cycloartenol, the biogenesis of the isomalabaricane skeleton involves an "unusual" cyclization of 2,3-oxidosqualene. rsc.orgrsc.org This process, catalyzed by a specific class of enzymes, leads to the characteristic 6,6,5-fused tricyclic ring system. nih.govmit.edu Following the creation of the core isomalabaricane scaffold, a series of subsequent oxidative modifications are proposed to occur. nih.gov The formation of this compound specifically requires hydroxylation at the C-29 position of a stelliferin precursor, a transformation thought to be a late-stage step in the biosynthetic sequence. rsc.orgnih.gov This oxygenation could represent a key biosynthetic transformation rather than a simple degradation process. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Oxidosqualene Cyclases)

The central enzymes responsible for the immense structural diversity of triterpenoids are the oxidosqualene cyclases (OSCs). rsc.orgwikipedia.org These enzymes catalyze the intricate cyclization of the linear 2,3-oxidosqualene into a vast array of polycyclic skeletons through a series of cation-π cyclizations, rearrangements, and deprotonation steps. rsc.orgrsc.org The specific OSC involved in the biosynthesis of the isomalabaricane skeleton directs the folding of the substrate to form the distinctive trans-syn-trans ring junctions. mit.edu

While the specific OSC for this compound from its natural source, the marine sponge Rhabdastrella globostellata, has not been isolated and characterized, studies have utilized related enzymes to understand the process. nih.govdiva-portal.org For instance, lanosterol synthase, an OSC from baker's yeast (Saccharomyces cerevisiae), has been successfully used as a synthetic reagent to construct the core 6,6,5-tricyclic ring system of the isomalabaricane skeleton from a modified 2,3-oxidosqualene derivative. mit.edu

Following the core cyclization, subsequent modifications are carried out by "tailoring" enzymes. The introduction of the hydroxyl group at the C-29 position is presumed to be catalyzed by a cytochrome P450 monooxygenase (P450). science.gov P450s are a large family of heme-containing enzymes known for their ability to perform a wide variety of oxidative reactions, including highly specific C-H bond hydroxylations, which are common late-stage steps in natural product biosynthesis. nih.gov

Table 1: Key Enzyme Classes in the Proposed Biosynthesis of this compound

| Enzyme Class | Substrate | Product | Function in Pathway |

|---|---|---|---|

| Squalene Monooxygenase | Squalene | (S)-2,3-Oxidosqualene | Initial epoxidation and activation of the precursor. wikipedia.org |

| Oxidosqualene Cyclase (OSC) | (S)-2,3-Oxidosqualene | Isomalabaricane Tricyclic Core | Catalyzes the key cascade cyclization to form the characteristic skeleton. rsc.orgwikipedia.org |

| Cytochrome P450 Monooxygenase | Stelliferin Precursor | This compound | Proposed to catalyze the final, specific hydroxylation at the C-29 position. science.govnih.gov |

Genetic Basis and Gene Cluster Mining for this compound Biosynthesis

In many microorganisms and plants, the genes encoding the enzymes for a specific secondary metabolite pathway are physically grouped together in the genome, forming a biosynthetic gene cluster (BGC). nih.govrevista-agroproductividad.org This organization facilitates the co-regulation of all necessary genes. Identifying the BGC for this compound is a key step toward understanding and potentially engineering its production.

The process of locating these clusters is known as genome mining. revista-agroproductividad.orgnih.gov It involves using bioinformatics tools like antiSMASH and PRISM to scan the genomic data of the producing organism. secondarymetabolites.org These tools search for a combination of genes, typically a key synthase gene—in this case, an oxidosqualene cyclase—along with genes for tailoring enzymes like P450s and transferases, which are often found in close proximity. nih.gov

The natural source of this compound has been identified as the marine sponge Rhabdastrella globostellata, although it was previously misidentified in the literature under other genera like Stelletta and Jaspis. diva-portal.orgscience.gov It is also possible that the true producer is a symbiotic microorganism living within the sponge. nih.gov Therefore, a genome mining approach would require sequencing the genome of the sponge and/or its associated microbial symbionts to search for a candidate BGC containing the requisite OSC and P450 genes. nih.gov

Chemoenzymatic Synthesis and Engineering for Pathway Intermediates

Chemoenzymatic synthesis is a powerful strategy that combines the strengths of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. nih.govhelmholtz-hips.de This approach is particularly valuable for producing complex natural products like this compound, where achieving the correct stereochemistry through purely chemical means can be exceptionally challenging. mit.edursc.org

While a full chemoenzymatic synthesis of this compound has not been reported, a plausible route can be proposed based on existing research. The synthesis could begin with the chemical preparation of a specifically designed acyclic precursor, a derivative of 2,3-oxidosqualene. mit.edu This synthetic substrate would then be subjected to an enzymatic cyclization step. Research has already demonstrated that the lanosterol cyclase from yeast can convert a 2,3-oxidosqualene analogue into the tricyclic ketone core of the isomalabaricane skeleton, achieving a 63% yield in optimized conditions. mit.edu This key step establishes the complex, fused ring system with the correct stereochemistry.

Following the enzymatic formation of the core structure, subsequent chemical or enzymatic steps could be employed to elaborate the side chain and perform the final tailoring reactions. The specific hydroxylation at C-29 could be achieved by using an isolated P450 enzyme, either from the native producer or an engineered source, known to catalyze this type of reaction. nih.govrsc.org This combination of chemical synthesis for the precursor and enzymatic catalysis for key transformations represents a promising strategy for accessing this compound and its intermediates for further study. mdpi.comrsc.org

Synthetic Chemistry: Total Synthesis and Analog Generation

Retrosynthetic Analysis and Strategic Disconnections for Total Synthesis

A retrosynthetic analysis of 29-hydroxystelliferin D and related isomalabaricanes reveals the core synthetic challenges: the construction of the dense, stereochemically complex trans-syn-trans perhydrobenz[e]indene core and the installation of the functionalized side chain. mdpi.comresearchgate.net Synthetic strategies are typically convergent, involving the separate preparation of major fragments followed by their strategic coupling. mit.edulibretexts.orgwikipedia.org

Key strategic disconnections for isomalabaricane-type structures often involve:

Intramolecular Ring Formation: The formation of the carbocyclic rings of the core is a critical phase. Strategies often rely on powerful intramolecular reactions, such as [4+2] cycloadditions or Heck reactions, to close key rings like the 8-membered B-ring found in related complex natural products. researchgate.netwikipedia.org

Chiral Pool Starting Materials: To manage the intricate stereochemistry, syntheses often commence from readily available chiral molecules. For instance, a proposed synthesis of the stelliferin core utilizes epiandrosterone (B191177), a steroid, as a starting material to establish the correct stereochemical foundation. mit.edu The Wieland-Miescher ketone is another common chiral starting point in complex terpene synthesis. wikipedia.org

A plausible retrosynthetic pathway for a stelliferin-type molecule, as conceptualized in synthetic efforts, is illustrated by the disconnection of the side chain from the steroid-derived nucleus. mit.edu The core itself is further simplified, tracing back to a functionalized epiandrosterone, highlighting a strategy that leverages a complex but readily available starting material. mit.edu

| Retrosynthetic Step | Description | Key Precursors | Relevant Concepts |

| Primary Disconnection | Separation of the side chain from the polycyclic core. | A-B-C ring system and a functionalized side chain. | Convergent Synthesis libretexts.org |

| Core Simplification | Disassembly of the perhydrobenz[e]indene skeleton. | Functionalized steroid (e.g., epiandrosterone). mit.edu | Chiral Pool Synthesis |

| Side Chain Disconnection | Breaking down the side chain into simpler building blocks. | Smaller, functionalized alkene or alkyne fragments. | Functional Group Interconversion |

Development of Novel Synthetic Methodologies for Stereochemical Control and Fragment Coupling

The successful synthesis of a molecule as complex as this compound hinges on the deployment of robust and highly selective chemical reactions. This includes methods that can precisely control the arrangement of atoms in space (stereochemistry) and efficiently join complex molecular pieces (fragment coupling).

Stereochemical Control: Achieving the correct absolute and relative stereochemistry is paramount. The absolute stereochemistry of this compound has been determined through spectral data and chemical methods, providing a clear target for synthesis. science.govresearchgate.net Synthetic strategies employ several tactics to enforce stereochemical rigor:

Substrate Control: The inherent stereochemistry of the starting material or an intermediate is used to direct the stereochemical outcome of subsequent reactions. science.gov

Chiral Auxiliaries: Temporary incorporation of a chiral molecule can guide a reaction to produce a specific stereoisomer. researchgate.net

Asymmetric Catalysis: Chiral catalysts are used to create the desired stereoisomer with high selectivity. researchgate.net In the context of stelliferin synthesis, starting from a stereochemically defined steroid like epiandrosterone allows for the transfer of its chirality throughout the synthetic sequence. mit.edu

Fragment Coupling: Once the key fragments of the molecule are synthesized, they must be joined together. This requires the use of efficient and reliable coupling reactions.

Organometallic Coupling: A modified Shapiro reaction has been proposed as a key step in a synthetic approach to the stelliferin core. mit.edu This reaction generates a vinyllithium (B1195746) reagent on the steroid nucleus, which can then be used to form a new carbon-carbon bond, attaching a precursor to the side chain. mit.edu

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are workhorse methods in modern total synthesis for connecting complex sp2- and sp3-hybridized carbon centers and would be logical choices for coupling the core and side chain fragments of this compound. mdpi.com

| Methodology | Application in Synthesis | Example Reaction | Reference |

| Stereocontrol | Establishing the trans-syn-trans ring junctions and side chain stereocenters. | Use of chiral pool starting materials like epiandrosterone. | mit.edu |

| Fragment Coupling | Connecting the polycyclic core to the side chain. | Shapiro reaction to form a vinyllithium for C-C bond formation. | mit.edu |

| Fragment Coupling | Joining advanced intermediates. | Palladium-catalyzed Stille cross-coupling. | mdpi.com |

Semisynthesis and Chemical Derivatization for Analog Generation

Given the challenges of a full total synthesis, semisynthesis—the chemical modification of an isolated natural product—is a valuable strategy for generating analogs. This approach is widely used to explore the structure-activity relationships (SAR) of bioactive compounds from marine sources. mdpi.comvt.edu By systematically altering different parts of the molecule, chemists can identify the functional groups essential for its biological activity.

For isomalabaricane triterpenoids and related compounds, several derivatization studies have been conducted. For instance, four derivatives of the sesterterpenoid heteronemin (B1258807) were prepared via semisynthesis to evaluate their bioactivity and observe structure-activity dependencies. vt.edu Similarly, known compounds like stelliferin riboside and 3-epi-29-acetoxystelliferin E have been isolated and utilized in biological assays, indicating their availability for further chemical modification. acs.org

While specific semisynthetic work on this compound is not detailed in the literature, the established precedent suggests a clear path for future research. Potential modifications could include:

Esterification or etherification of the C-29 hydroxyl group.

Modification of the pyrone-like moiety in the side chain.

Alterations to the C-3 oxygen functionality on the A-ring.

Such studies are crucial for identifying a "pharmacophore"—the essential features required for bioactivity—and for developing new leads with potentially improved potency or more favorable properties. mdpi.com

Scalability and Efficiency Considerations in Synthetic Route Design

A primary goal of total synthesis, beyond structural proof, is to develop a route that is both efficient and scalable, allowing for the production of quantities sufficient for extensive biological evaluation. organic-chemistry.org

Scalability: A scalable synthesis is one that can be reliably performed on a larger scale without significant decreases in yield or purity. Key considerations for scalability include:

Cost of Starting Materials: Using inexpensive and readily available starting materials, such as a commercial steroid, is a significant advantage. mit.edu

Robustness of Reactions: The chosen chemical reactions should be high-yielding, tolerant of various functional groups, and not require extreme or difficult-to-maintain conditions.

Atom Economy: Synthetic routes should be designed to incorporate the maximum number of atoms from the reactants into the final product, minimizing waste. monash.edu

Designing a synthetic pathway with these principles in mind is essential for transitioning a laboratory-scale synthesis into a practical source of a complex natural product like this compound. chemrxiv.org

Mechanistic Elucidation of Biological Activities Non Clinical Focus

Investigations in In Vitro Cellular Model Systems

Modulation of Cell Growth and Viability in Diverse Cell Lines (e.g., cancer cell lines, fibroblasts)

Research has demonstrated that 29-hydroxystelliferin D exhibits significant effects on cell viability. Early studies focused on its impact on non-cancerous cell lines. In one key investigation, rat fibroblasts treated with this compound at a concentration of 0.2 µM experienced cell death within a five-day period, highlighting its potent cytotoxic nature.

While specific data on a wide range of cancer cell lines for this compound is limited in the current literature, the broader family of isomalabaricane triterpenes, to which it belongs, shows pronounced anti-proliferative and cytotoxic activity against numerous human cancer cell lines. nih.govmdpi.com For example, related compounds have demonstrated significant cytotoxicity against murine leukemia P388 cells, L1210 lymphoma cells, and human epidermoid carcinoma KB cells. nih.govnih.gov Furthermore, mixtures containing structurally similar compounds, such as 29-hydroxystelliferin A and stelliferin G, have shown high growth-inhibitory activity against the MALME-3M melanoma cell line. mdpi.comsci-hub.se Other related stellettins have been shown to be selectively cytotoxic towards stomach (AGS) and p21-deficient human colon tumor (HCT-116) cells. mdpi.comnih.gov This collective evidence suggests that this compound likely possesses a broad spectrum of cytotoxic activity against various cancer cell types, a hypothesis that warrants further direct investigation.

| Cell Line | Organism | Cell Type | Compound | Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|---|

| Fibroblasts | Rat | Connective Tissue | This compound | 0.2 µM | Cell death within 5 days | nih.gov |

Induction of Specific Cellular Responses (e.g., morphological changes, programmed cell death pathways)

The cytotoxic activity of this compound is preceded by distinct changes in cellular morphology. Treatment of rat fibroblasts with the compound at a 0.2 µM concentration led to the appearance of "unusual morphological characteristics" before the onset of cell death. nih.gov

While the precise cell death pathway induced by this compound has not been explicitly defined, evidence from related isomalabaricane triterpenes strongly suggests the induction of apoptosis, or programmed cell death. nih.gov Apoptosis is a controlled process of cell dismantling that avoids inflammation and is characterized by cell shrinkage, chromatin condensation, and nuclear fragmentation. For instance, stellettin A and stellettin B have been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. nih.gov Another related isomalabaricane, rhabdastrellic acid-A, induces caspase-3 dependent-apoptosis in HL-60 cells. mdpi.com Caspases are a family of proteases that are central to the execution of the apoptotic program. nih.gov The induction of morphological changes followed by cell death is consistent with an apoptotic mechanism, suggesting that this compound likely functions by activating these programmed cell death pathways.

Perturbation of Intracellular Signaling Networks (e.g., MAPK, PI3K/Akt, NF-κB pathways)

There is currently no direct research available that details the specific effects of this compound on key intracellular signaling networks such as the MAPK, PI3K/Akt, or NF-κB pathways. However, studies on closely related isomalabaricane triterpenes provide valuable insights into potential mechanisms. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. mdpi.com Notably, rhabdastrellic acid-A, an isomer of stelletin G, has been shown to inhibit the proliferation of human leukemia HL-60 cells through the inhibition of the PI3K/Akt pathway. mdpi.com This finding suggests that a potential mechanism of action for the broader class of isomalabaricanes, possibly including this compound, involves the disruption of this crucial pro-survival signaling cascade. Further investigation is required to confirm whether this compound specifically modulates the PI3K/Akt pathway or other central signaling networks.

Effects on Gene Expression Profiles and Proteomic Signatures

As of the current body of scientific literature, no studies have been published that specifically analyze the effects of this compound on global gene expression profiles or proteomic signatures in any cell line. Such transcriptomic and proteomic analyses would be invaluable for providing an unbiased, system-wide view of the cellular processes modulated by the compound and could help in identifying novel mechanisms of action and cellular targets. embopress.orgnih.gov

Subcellular Localization Studies and Identification of Cellular Targets

Information regarding the subcellular localization of this compound is not available in the published literature. Determining where the compound accumulates within the cell is a critical step in pinpointing its direct molecular targets and understanding its mechanism of action.

Molecular Target Identification and Ligand-Receptor Interactions

While the direct molecular target of this compound has not yet been definitively identified, research into the mechanism of related isomalabaricane triterpenes has revealed a compelling potential target. Several compounds within this class, including stelliferin riboside, stelletin J, and stelletin K, have been found to exert their biological effects by interacting with DNA polymerase β (Pol-β). nih.govsci-hub.sesemanticscholar.org Pol-β is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA damage from oxidation and alkylation. wikipedia.orgplos.org These isomalabaricanes were shown to stabilize the binding of Pol-β to DNA, an action that can stall the repair process and lead to the accumulation of DNA damage, ultimately triggering cell death. nih.govsci-hub.se

Furthermore, another study has suggested that isomalabaricane triterpenoids may target Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. researchgate.net Given the high degree of structural similarity among isomalabaricane triterpenes, it is plausible that this compound shares one or both of these molecular targets. Future biochemical and structural biology studies are necessary to confirm whether this compound directly binds to and modulates the function of DNA polymerase β or FAK.

Enzyme Inhibition Kinetics and Characterization

Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. nih.gov Kinetic studies are essential to characterize the nature of this inhibition, determining whether it is reversible or irreversible, and to classify the type of interaction. libretexts.org

Reversible inhibitors, which bind non-covalently, can be further categorized:

Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the Michaelis-Menten constant (Kₘ) while the maximum velocity (Vₘₐₓ) remains unchanged. nih.govucdavis.edu

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. ucdavis.edu In this case, the Kₘ is unaffected, but the Vₘₐₓ is lowered.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. ucdavis.edu This results in a decrease in both Vₘₐₓ and Kₘ.

The analysis of reaction rates at varying substrate and inhibitor concentrations allows for the determination of key kinetic constants, such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency. mdpi.com While specific enzyme targets for this compound have not been reported, this analytical approach would be critical in defining its mechanism if it functions as an enzyme inhibitor.

Table 1: Characterization of Reversible Enzyme Inhibition Types

| Inhibition Type | Description | Effect on Kₘ | Effect on Vₘₐₓ |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. ucdavis.edu | Increases | Unchanged |

| Non-competitive | Inhibitor binds to an allosteric site, affecting both the free enzyme and the enzyme-substrate complex. ucdavis.edu | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. ucdavis.edu | Decreases | Decreases |

Receptor Binding Assays and Ligand-Protein Interaction Profiling

Receptor binding assays are fundamental in pharmacology for identifying and characterizing the interaction between a ligand, such as this compound, and its molecular target. nih.govwikipedia.org These assays measure the affinity of a ligand for a receptor, which is typically quantified by the dissociation constant (Kₑ). bmglabtech.com A lower Kₑ value indicates a higher binding affinity. mdpi.com

Competitive binding assays are a common format where a test compound's ability to displace a known, often radiolabeled, ligand from a receptor is measured. merckmillipore.com The results are typically expressed as an IC₅₀ value, which is the concentration of the test compound required to inhibit 50% of the specific binding of the labeled ligand. merckmillipore.com

Complementing experimental assays, computational tools for protein-ligand interaction profiling, such as PLIP (Protein-Ligand Interaction Profiler), are used to analyze and visualize the non-covalent interactions between a ligand and its protein target at an atomic level. nih.govresearchgate.net This can reveal the specific hydrogen bonds, hydrophobic contacts, salt bridges, and other forces that stabilize the complex, providing crucial insights for understanding binding specificity and for guiding lead optimization. nih.govbohrium.com

Modulation of Protein Function and Allosteric Effects

Beyond direct competitive inhibition or receptor binding, compounds can modulate protein function through allosteric effects. Allosteric regulation occurs when a ligand binds to a site on the protein distinct from the active or primary binding site, inducing a conformational change that alters the protein's activity. nih.govnih.gov This modulation can either enhance (allosteric activation) or decrease (allosteric inhibition) the protein's function.

Post-translational modifications (PTMs) are another key mechanism for regulating the function of proteins, particularly intrinsically disordered proteins (IDPs). nih.govnih.gov While not a direct effect of an external compound, understanding how a molecule might interfere with or mimic the effects of PTMs can be a vital area of investigation. A compound could, for instance, prevent a phosphorylation event or occupy a binding pocket that is normally recognized by a modified amino acid, thereby modulating complex biological processes. nih.gov

Explorations in Pre-clinical Animal Models

Pre-clinical animal models serve as a critical bridge between in vitro discoveries and human clinical trials, allowing for the evaluation of a compound's efficacy and biological effects in a living system. ijrpc.com Such studies are essential for understanding the pharmacodynamics of a potential therapeutic agent. nih.govnih.gov

Pharmacodynamic Studies in Relevant Disease Models (e.g., inflammatory, oncology)

Pharmacodynamic (PD) studies in animal models aim to characterize what a drug does to the body. nih.gov For a compound like this compound, which has shown cytotoxic properties against rat fibroblasts in vitro, oncology models would be a relevant starting point. researchgate.netscience.gov For example, its effect on tumor growth could be assessed in xenograft models, where human cancer cells are implanted into immunocompromised mice.

In the context of inflammation, a compound's activity can be evaluated in models such as phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced mouse ear edema, which was used to test the anti-inflammatory properties of the sesterterpenoid hyrtial. mdpi.com Although no specific in vivo pharmacodynamic data for this compound has been published, these types of established models would be appropriate for future investigations into its potential therapeutic applications.

Table 2: Examples of Pre-clinical Animal Models for Pharmacodynamic Assessment

| Therapeutic Area | Example Model | Measured Outcome |

|---|---|---|

| Oncology | Mouse Xenograft Model | Tumor volume, tumor weight, survival rate |

| Inflammation | PMA-Induced Mouse Ear Edema | Reduction in ear swelling (edema), inflammatory cell infiltration |

| Infectious Disease | Murine Thigh Infection Model | Bacterial burden (colony-forming units) |

Biomarker Analysis for Mechanistic Insights in Animal Systems

To gain deeper mechanistic insights from animal studies, the analysis of biomarkers is crucial. Biomarkers are measurable indicators of a biological state or condition and can reflect the pharmacodynamic action of a compound. Following treatment with a compound like this compound in a relevant animal model, tissues or plasma can be collected to analyze changes in the levels or activity of specific proteins, genes, or other molecules.

For instance, if in vitro studies suggested that this compound inhibits a particular kinase involved in a cancer signaling pathway, researchers would measure the phosphorylation status of that kinase and its downstream targets in tumor tissue from treated animals. A demonstrated reduction in phosphorylation in vivo would provide strong evidence that the compound is engaging its intended target and exerting its mechanism of action within a complex biological system.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlative Analysis of Structural Modifications with Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies of 29-hydroxystelliferin D and its naturally occurring analogs have provided critical insights into the chemical features essential for their biological activity. These compounds share a common isomalabaricane skeleton but differ in key functional groups and stereochemical orientations.

Research has shown that this compound, along with co-isolated analogs such as 29-hydroxystelliferin A, 29-hydroxystelliferin E, and their epimers, exhibit potent cytotoxicity. mdpi.com For instance, a study involving rat fibroblasts demonstrated that treatment with 0.2 µM of this compound and related compounds led to unusual cell morphology changes, followed by cell death within five days. science.govscience.gov Further testing against human cancer cell lines, such as melanoma (MALME-3M) and leukemia (MOLT-4), confirmed significant cytotoxic activity for this family of compounds. mdpi.com

The primary structural variations among these analogs involve:

Hydroxylation patterns: The presence of a hydroxyl group at the C-29 position is a defining feature of this subgroup of stelliferins.

Stereochemistry at C-3: Both 3β-hydroxy (as in this compound) and 3α-hydroxy (as in 3-epi-29-hydroxystelliferin A and E) configurations have been isolated and tested. researchgate.netmdpi.com

Side Chain Geometry: Geometric isomers concerning the double bond in the polyene side chain, such as 13(E) vs 13(Z) configurations, have been identified and show differing activity levels, indicating the side chain's conformation is important for biological function. mdpi.comresearchgate.net

Core Skeleton Features: For related isomalabaricane glycosides, the presence of a 9(11) double bond in the core structure has been noted as being of critical significance for their biological activity. semanticscholar.org

The data suggests that while the isomalabaricane core is the pharmacophore, modifications at the A-ring and the polyene side chain modulate the potency. For example, several geometric isomers of these compounds displayed moderate to strong antibacterial activity against Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) ranging from 0.1 to 1.8 µg/mL. researchgate.net

| Compound | Key Structural Features | Reported Biological Activity | Source Organism |

|---|---|---|---|

| This compound | 3β-OH, 29-OH | Cytotoxic to rat fibroblasts (0.2 µM); Active against melanoma and leukemia cells. researchgate.netmdpi.comscience.gov | Stelletta globostellata mdpi.com |

| 29-hydroxystelliferin A | 3β-OH, 29-OH, different side chain from D | Cytotoxic against melanoma (MALME-3M) and leukemia (MOLT-4) cells. mdpi.com | Jaspis sp. mdpi.com |

| 3-epi-29-hydroxystelliferin A | 3α-OH, 29-OH | Cytotoxic to rat fibroblasts (0.2 µM). researchgate.netscience.gov | Stelletta globostellata researchgate.netmdpi.com |

| 29-hydroxystelliferin E | 3β-OH, 29-OH, different side chain from D/A | Cytotoxic against melanoma (MALME-3M) and leukemia (MOLT-4) cells. mdpi.com | Jaspis sp. mdpi.com |

| 3-epi-29-hydroxystelliferin E | 3α-OH, 29-OH | Cytotoxic to rat fibroblasts (0.2 µM); Active against melanoma and leukemia cells. researchgate.netmdpi.com | Jaspis sp., Stelletta globostellata researchgate.netmdpi.com |

| 29-Acetylstelliferin D | Acetylation at C-29 | Antimicrobial activity noted in broader study. nih.gov | Marine Sponge nih.gov |

Rational Design and Synthesis of Analogs for Comprehensive SAR/SMR Mapping

The rational design and synthesis of analogs are a cornerstone of medicinal chemistry, aimed at optimizing a natural product's activity, selectivity, and pharmacokinetic properties. cardiff.ac.ukmdpi.comnih.gov For complex marine natural products, this often involves semi-synthesis from an isolated precursor or a total synthesis that allows for late-stage diversification. mdpi.com

While a large-scale synthetic program focused specifically on this compound has not been extensively documented in the literature, the principles of analog design are well-established from work on other complex molecules. mdpi.comnih.gov The goal of such a program for this compound would be to systematically probe its structure to create a comprehensive SAR and Structure-Mechanism Relationship (SMR) map. Key areas for modification would include:

A-Ring Modifications: Synthesizing analogs with varied substituents at the C-3 position to explore different stereochemistries and functional groups (e.g., ketones, ethers, esters) beyond the native hydroxyl group.

Side-Chain Analogs: Systematically altering the length, rigidity, and functionalization of the polyene side chain to determine its optimal configuration for target engagement. This could involve synthesizing geometric isomers or reducing double bonds.

Core Modifications: Although synthetically challenging, modifying the triterpenoid (B12794562) core, for instance by altering the 9(11)-ene, would clarify its role in the compound's mechanism of action. semanticscholar.org

The discovery of naturally occurring derivatives, such as the nitrogenous isomalabaricane hainanstelletin A, provides a template from nature for synthetic exploration, suggesting that introducing heteroatoms could lead to novel activities. researchgate.net The development of versatile and convergent synthetic strategies, as demonstrated for other marine natural products like the bengamides, allows for the generation of numerous analogs modified at various parts of the structure, which is essential for detailed SAR mapping. mdpi.com

Computational Chemistry Approaches for SAR/SMR Prediction (e.g., QSAR, Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry offers powerful predictive tools that can accelerate drug discovery by guiding the rational design of more potent and selective analogs. frontiersin.orgbiointerfaceresearch.com These in silico methods are particularly valuable for complex natural products like this compound, where synthesis can be resource-intensive.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com For the stelliferins, a QSAR model could be built using the existing data on natural analogs. mdpi.com This model, based on molecular descriptors (e.g., electronic properties, size, shape), could then be used to predict the cytotoxicity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. frontiersin.org Although the precise molecular target of this compound is not fully elucidated, molecular docking could be used to screen it against known cancer-related proteins. By analyzing the binding mode and interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can understand the structural basis of its activity and design modifications to enhance binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic nature of the ligand-receptor complex. biointerfaceresearch.com An MD simulation of this compound with a putative target protein could reveal the stability of the docked pose and identify key conformational changes, offering a more detailed picture of the structure-mechanism relationship than static docking alone.

These computational approaches have been successfully applied to other classes of natural products to guide the design of derivatives with improved activity and to understand their mechanism of action. researchgate.netfrontiersin.org

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor that often dictates the biological activity of natural products, as the specific three-dimensional arrangement of atoms is crucial for precise interaction with chiral biological targets like enzymes and receptors. science.gov The study of this compound and its co-isolated analogs provides a clear example of how stereochemical variations can be assessed.

The absolute stereochemistry of this compound and related isomalabaricanes has been determined through detailed spectral analysis and chemical methods. science.govscience.gov A key point of stereochemical variation in this series is the C-3 position on the A-ring. Natural analogs include compounds with both a 3β-hydroxyl group (e.g., this compound) and a 3α-hydroxyl group (the "epi" form, as in 3-epi-29-hydroxystelliferin A and 3-epi-29-hydroxystelliferin E). researchgate.netmdpi.commdpi.com

Notably, studies have shown that compounds from both stereochemical series exhibit potent cytotoxic effects. researchgate.netmdpi.com For example, this compound and its 3-epimer analogs all induced cell death in rat fibroblasts at similar low micromolar concentrations. researchgate.netscience.gov This finding suggests that for this particular biological endpoint, the stereochemistry at C-3 may not be a strict determinant of activity. It is possible that either orientation allows for effective binding to the molecular target, or that the A-ring does not participate in a critical stereospecific interaction. However, subtle differences in potency between epimers often exist and can be crucial for lead optimization. nih.gov

| Compound | Stereochemistry at C-3 | Observed Potency |

|---|---|---|

| This compound | β-OH (equatorial) | Potent cytotoxicity against fibroblasts and cancer cell lines. researchgate.netmdpi.com |

| 3-epi-29-hydroxystelliferin A | α-OH (axial) | Potent cytotoxicity against fibroblasts. researchgate.netscience.gov |

| 3-epi-29-hydroxystelliferin E | α-OH (axial) | Potent cytotoxicity against fibroblasts and cancer cell lines. researchgate.netmdpi.com |

Ecological and Environmental Context

Role of 29-Hydroxystelliferin D in Chemical Ecology and Interspecies Interactions (e.g., defense mechanisms)

Sessile and soft-bodied marine organisms like sponges are vulnerable to predation and face intense competition for space. researchgate.net To counteract these pressures, they have developed sophisticated chemical defense systems. researchgate.netvdoc.pub The production of bioactive secondary metabolites is a primary defense strategy. researchgate.netnih.gov Isomalabaricane triterpenes, the class of compounds to which this compound belongs, are well-documented for their significant cytotoxic activities. acs.orgmdpi.com This potent biological activity is a strong indicator of their ecological function as a chemical defense.

The primary source organisms for this compound are marine sponges of the genus Rhabdastrella, particularly Rhabdastrella globostellata. diva-portal.orgmdpi.com It's noteworthy that many initial reports identified the source as sponges from the genera Jaspis or Stelletta, but subsequent taxonomic revisions have clarified that these were often misidentifications of Rhabdastrella globostellata. mdpi.com

The ecological roles of isomalabaricane triterpenes, and by extension this compound, are multifaceted:

Anti-predator Defense: The high cytotoxicity of these compounds likely serves as a deterrent to potential predators. mdpi.com By making themselves unpalatable or toxic, sponges can avoid being consumed by fish and other marine animals. While direct studies on predator deterrence by this compound are not available, the known bioactivity of the compound class supports this defensive role. mdpi.com

Antifouling Activity: The surfaces of marine organisms are prime real estate for the settlement of larvae from other organisms, a process known as biofouling. This can be detrimental to the host by blocking feeding apparatuses and increasing drag. Sponges produce chemical compounds to prevent the settlement of fouling organisms. researchgate.net Although specific antifouling tests on this compound have not been reported, related isomalabaricane triterpenes are considered to have such properties, which is a common function of sponge secondary metabolites. researchgate.netmdpi.com

Allelopathy and Competitive Interactions: Sponges compete for space with other sessile organisms like corals and other sponges. They can release chemicals that inhibit the growth of their competitors, an interaction known as allelopathy. vdoc.pub The cytotoxic nature of this compound suggests it could play a role in these competitive interactions, helping the sponge to secure and maintain its territory on the reef. vdoc.pubmdpi.com

Antimicrobial Defense: Marine environments are teeming with microorganisms, and sponges, as filter feeders, are constantly exposed to potential pathogens. vdoc.pub Many sponge-derived secondary metabolites exhibit antimicrobial properties, protecting the sponge from infections. vdoc.pub While the primary reported activity of this compound is cytotoxicity, this does not preclude a potential antimicrobial function.

It is also hypothesized that symbiotic microorganisms living within the sponge tissue may be involved in the production of some of these defensive compounds. researchgate.netnih.gov However, recent genomic studies suggest that the sponge animal itself possesses the necessary genetic machinery for producing terpenoid molecules. researchgate.net

Influence of Environmental Factors on Natural Production in Source Organisms

The production of secondary metabolites in marine organisms is not always constant and can be influenced by a variety of environmental factors. These factors can trigger changes in the biosynthesis and accumulation of compounds like this compound, although specific research on this compound is limited. General principles derived from studies on other marine sponges and their metabolites can provide insight.

Key Environmental Factors:

| Environmental Factor | Potential Influence on Secondary Metabolite Production |

| Temperature | Water temperature can affect enzyme kinetics and metabolic rates. frontiersin.org Studies on some cyanobacteria and sponges have shown a correlation between temperature changes and the production of secondary metabolites. frontiersin.orgfrontiersin.org However, research on certain Aplysina sponges indicated that their alkaloid patterns were remarkably stable and unaffected by temperature variations. geomar.de One study noted that attempts to isolate isomalabaricanes from a cold-water Stelletta species were unsuccessful, suggesting that temperature may play a role in the production of this class of compounds. nih.gov |

| Light | Light intensity and quality can influence the production of secondary metabolites, particularly in organisms with photosynthetic symbionts. geomar.de For sponges like Rhabdastrella globostellata, which may not have such symbionts, the direct effect of light on the production of this compound is less clear. However, light can be an indirect factor by influencing the overall ecosystem and the presence of other organisms. |

| Nutrient Availability | The availability of nutrients in the water column can impact the primary metabolism of the sponge, which in turn can affect the resources available for the synthesis of secondary metabolites. |

| Salinity | Changes in salinity can induce stress in marine organisms, potentially leading to an altered production of defensive compounds. However, some studies have shown no influence of salinity on certain sponge metabolites. |

| Biotic Stress | The presence of predators, competitors, or pathogens can induce the production of chemical defenses. nih.gov An increase in predation pressure or competition for space could potentially lead to a higher concentration of this compound in the sponge tissue as a defensive response. |

It is important to note that the response of secondary metabolite production to environmental cues is species-specific and can even vary between different populations of the same species. For some sponges, the chemical profile, including defensive compounds, has been found to be quite stable despite changes in environmental conditions like depth and light. geomar.de This suggests that the production of these compounds may be constitutively expressed rather than induced by specific environmental triggers.

Further research is needed to specifically investigate how these environmental factors directly influence the biosynthesis and concentration of this compound in Rhabdastrella globostellata. Such studies would provide a more complete understanding of the chemical ecology of this compound and its role in the marine environment.

Future Research Directions and Conceptual Applications in Chemical Biology

Discovery of Novel Biological Activities and Therapeutic Potential (Conceptual)

The isomalabaricane triterpenoids, a class to which 29-hydroxystelliferin D belongs, are noted for their significant biological activities, particularly their cytotoxic effects against various cancer cell lines. nih.govnih.gov While direct, extensive bioactivity screening for this compound is not widely published, foundational studies and the activities of its close analogs provide a strong basis for conceptualizing its therapeutic potential.

Initial research on this compound, isolated from the marine sponge Stelletta globostellata, demonstrated that it induced unusual morphological changes in rat fibroblasts at a concentration of 0.2 µM, leading to cell death within five days. science.govscience.gov This finding, while preliminary, points towards potent cellular activity that warrants deeper investigation. The broader family of stelliferins has shown promise in preclinical studies. For instance, stelliferins A–F exhibit potent antineoplastic activity against murine lymphoma and human epidermoid carcinoma cells. semanticscholar.org Furthermore, a mixture of 29-hydroxystelliferin A and stelliferin G displayed high growth-inhibitory activity against melanoma and leukemia cell lines. mdpi.commdpi.com

Future research should conceptually focus on a systematic evaluation of this compound against a wide panel of human cancer cell lines, including those known for drug resistance. sci-hub.se Given the structural nuances among the stelliferins, it is plausible that this compound possesses a unique bioactivity profile or mechanism of action. mdpi.com Beyond cancer, the compound could be screened for other therapeutic properties common to marine natural products, such as anti-inflammatory, antimicrobial, and antiviral activities. rsc.orgpharmaceutical-journal.com The presence of a ribose moiety in some related stelliferins, creating glycosylated versions, suggests that the core structure is amenable to modifications that could lead to novel biological functions.

| Compound | Source Organism | Reported Biological Activity | Cell Lines/Model | Reference |

|---|---|---|---|---|

| This compound | Stelletta globostellata | Induces morphological changes and cell death | Rat Fibroblasts | science.govscience.gov |

| Stelliferin G & 29-hydroxystelliferin A (mixture) | Jaspis sp. | Growth-inhibitory | MALME-3M (melanoma), MOLT-4 (leukemia) | mdpi.commdpi.com |

| Stelliferins A-F | Jaspis stellifera | Antineoplastic | L1210 (murine lymphoma), KB (human epidermoid carcinoma) | semanticscholar.orgmdpi.com |

| Stellettamide A | Stelletta sp. | Antifungal, Cytotoxic | Mortierella remannianus, K562 (epithelium cancer) | nih.gov |

| Stelliferin riboside | Geodia globostellata | Moderate cytotoxicity | A2780 (ovarian cancer) | semanticscholar.org |

Development of this compound and its Analogs as Biochemical Probes for Biological Pathway Elucidation

Natural products with potent biological activities are invaluable tools in chemical biology for dissecting complex cellular pathways. Once a bioactive compound is identified, a critical next step is to determine its molecular target and mechanism of action, a process that remains a significant bottleneck in drug discovery. nih.gov this compound, with its demonstrated ability to induce a distinct cellular phenotype, is an excellent candidate for development into a biochemical probe.

Conceptually, this would involve synthesizing analogs of this compound that incorporate a "tag" for visualization (like a fluorophore) or affinity purification (like biotin (B1667282) or a clickable alkyne group). These tagged probes could then be used in living cells or cell lysates for target identification experiments. For example, an affinity-tagged analog could be used to pull down its binding proteins, which could then be identified using mass spectrometry. This approach is crucial for moving beyond phenotypic screening to a mechanistic understanding of the compound's effects. nih.gov

Furthermore, engineering the biosynthetic pathway of the parent compound can generate a library of analogs. nih.gov This library could be screened to establish structure-activity relationships (SAR), identifying which parts of the molecule are essential for its activity. This information is not only vital for optimizing the compound as a potential drug but also for designing more specific and potent biochemical probes.

Biotechnological Strategies for Sustainable Production (e.g., Cell Culture, Metabolic Engineering)

A major hurdle in the development of marine natural products is the "supply problem"—obtaining sufficient quantities of the compound for extensive research and potential clinical use is often difficult and environmentally unsustainable through repeated collection of the source organism. nih.gov Biotechnological approaches offer a sustainable solution. The biosynthesis of terpenoids is well-understood, and the tools of synthetic biology and metabolic engineering are increasingly being applied to produce these complex molecules in microbial hosts. frontiersin.orgnih.gov

For this compound, a key future direction is to identify its biosynthetic gene cluster (BGC) within the genome of the Stelletta sponge or its associated microorganisms. pnas.org Once the BGC is identified, it can be transferred to a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae (yeast), for heterologous expression. nih.govfrontiersin.org The production of other complex terpenoids, like sesterterpenes, has been successfully achieved in engineered E. coli, demonstrating the feasibility of this approach.

Metabolic engineering strategies can then be employed to optimize yields by:

Pathway Engineering : Overexpressing key precursor pathways, such as the mevalonate (B85504) (MVA) pathway, to increase the pool of building blocks for terpenoid synthesis. frontiersin.org

Host Strain Optimization : Modifying the host's metabolism to direct more resources towards producing the desired compound and to mitigate the toxicity of intermediates. frontiersin.org

Combinatorial Biosynthesis : Engineering the biosynthetic enzymes to accept different substrates, thereby producing novel analogs of this compound with potentially improved properties. nih.gov

These strategies could provide a scalable and environmentally friendly source of this compound and its derivatives, which is essential for advancing its development. researchgate.netbu.edu

Integration of Advanced Omics Technologies (e.g., Metabolomics, Transcriptomics) for Holistic Understanding

A comprehensive understanding of this compound requires looking beyond the single molecule to its role within the marine sponge holobiont (the sponge and its symbiotic microbial community). mdpi.com The rapid development of "omics" technologies provides powerful tools for this holistic analysis. mdpi.comnih.gov

Genomics and Metagenomics : Sequencing the genome of the Stelletta sponge and the metagenome of its microbiome can reveal the biosynthetic gene cluster responsible for producing this compound. nih.govmdpi.com This is the first step toward understanding its biosynthesis and enabling its production through metabolic engineering.

Transcriptomics : By analyzing the RNA transcripts of the sponge under different environmental conditions, researchers can determine when the genes for this compound production are turned on or off. This can provide clues about the compound's natural function—for example, whether it is used for defense, communication, or in response to stress. frontiersin.org

Metabolomics : Untargeted mass spectrometry can create a chemical inventory of the sponge, revealing not just this compound but also its precursors, degradation products, and other related metabolites. mdpi.comresearchgate.net This provides a snapshot of the sponge's metabolic state. japsonline.com

Integrating these omics datasets is a key strategy. frontiersin.orgfrontiersin.org For example, correlating the expression of a specific gene cluster (from genomics) with the presence of this compound (from metabolomics) can provide strong evidence for linking the gene to the molecule. mdpi.com This multi-omics approach offers a powerful path to understanding the compound's biosynthesis, regulation, and ecological significance. frontiersin.org

Emerging Methodologies in Marine Natural Product Drug Discovery and Development (Academic Pipeline)

The journey of a marine natural product from initial discovery to a potential clinical drug follows a long and complex pipeline, which is continually being enhanced by new technologies. nih.govmarinepharmacology.org The conceptual development of this compound would leverage these emerging methodologies. tandfonline.com

The modern academic drug discovery pipeline can be conceptualized in several stages, as outlined in the table below. Advances in artificial intelligence (AI) and computational methods are accelerating many of these steps. tandfonline.commdpi.com For instance, AI can be used to predict the biological targets of novel compounds, mine genomic data for new biosynthetic gene clusters, and help in structure elucidation. tandfonline.commdpi.com Innovations in sampling techniques and the cultivation of previously unculturable marine microbes are also expanding the diversity of accessible natural products. tandfonline.com

For a compound like this compound, the pipeline involves moving from the initial discovery and isolation to rigorous biological screening and mechanism of action studies. If it shows significant promise, efforts would turn to ensuring a sustainable supply via synthesis or biotechnology, followed by preclinical development to assess its properties as a drug candidate. pharmaceutical-journal.com This entire process benefits from interdisciplinary collaboration between chemists, biologists, bioinformaticians, and pharmacologists. tandfonline.com The ultimate goal is to generate a robust data package that can attract partnership with industry for progression into clinical trials. kinsea-lead-discovery.com

| Stage | Key Activities | Emerging Methodologies | Reference |

|---|---|---|---|

| 1. Discovery & Dereplication | Collection of marine organisms, extraction, initial screening, rapid identification of known compounds. | Advanced sampling (e.g., deep-sea ROVs), metabolomics, molecular networking, AI-based spectral analysis. | frontiersin.orgtandfonline.com |

| 2. Isolation & Structure Elucidation | Purification of novel compounds, determination of chemical structure. | Micro-scale NMR, advanced mass spectrometry, computational structure prediction. | nih.gov |

| 3. Biological Characterization | Systematic bioactivity screening (e.g., cancer cell panels), target identification. | High-throughput phenotypic screening, omics-based target deconvolution, biochemical probes. | nih.gov |

| 4. Supply & Analog Generation | Securing a sustainable supply of the compound. | Total synthesis, metabolic engineering, heterologous expression, combinatorial biosynthesis. | nih.govtandfonline.com |

| 5. Preclinical Development | Lead optimization, formulation, initial in vivo studies. | Computer-Aided Drug Design (CADD), predictive ADMET modeling. | mdpi.commdpi.com |

Q & A

Basic Research Questions

Q. What are the standard methods for isolating 29-hydroxystelliferin D from marine sponges, and how can purity be validated?

- Methodological Answer : Isolation typically involves organic solvent extraction (e.g., methanol or dichloromethane) of sponge biomass, followed by liquid-liquid partitioning and chromatographic techniques such as silica gel column chromatography or HPLC. Purity validation requires NMR spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and high-resolution mass spectrometry (HR-MS) to confirm structural integrity and exclude co-eluting isomers . For known compounds, comparison with published spectral data is critical; novel derivatives require additional evidence like X-ray crystallography or chemical derivatization .

Q. How is the cytotoxicity of this compound initially assessed in vitro, and what cell lines are commonly used?

- Methodological Answer : Cytotoxicity is evaluated via cell viability assays (e.g., MTT or SRB) against cancer cell lines. Common models include melanoma (MALME-3M) and leukemia (MOLT-4) cells. IC₅₀ values are calculated using dose-response curves, with this compound showing potency in the 0.1–0.4 µM range against MALME-3M . Controls must account for solvent effects and include reference compounds (e.g., doxorubicin) for comparative analysis .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR for backbone assignment, with 2D experiments (COSY, NOESY, HMBC) to resolve stereochemistry.

- HR-MS : To confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- UV/IR spectroscopy : For functional group identification, particularly hydroxyl and carbonyl moieties .

Advanced Research Questions

Q. How can experimental designs address the isomerization of this compound under light exposure, and what analytical strategies mitigate data variability?

- Methodological Answer : Isomerization is minimized by conducting experiments in dark conditions, using amber glassware, and avoiding prolonged light exposure during extraction and purification. Reverse-phase HPLC with photodiode array detection can separate isomers (e.g., this compound vs. 13E-29-hydroxystelliferin D). Bioactivity assays should test isomer mixtures to reflect natural conditions, with IC₅₀ values reported for both individual and combined forms .

Q. How do researchers reconcile discrepancies in reported IC₅₀ values for this compound across studies?

- Methodological Answer : Variability arises from differences in:

- Cell line passage number : Use low-passage cells to maintain genetic stability.

- Compound handling : Standardize storage conditions (e.g., -80°C under nitrogen).

- Assay protocols : Adopt consensus guidelines (e.g., NIH/NCI protocols) for viability assays.

Meta-analyses comparing data from independent studies (e.g., Tongan vs. Japanese sponge isolates) can identify trends, with adjustments for solvent systems and purity thresholds .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in cancer cells?

- Methodological Answer : Mechanistic studies should integrate:

- Transcriptomics/proteomics : To identify dysregulated pathways (e.g., apoptosis, cell cycle arrest).

- Molecular docking : To predict interactions with targets like tubulin or DNA topoisomerases.

- Functional assays : Caspase-3 activation for apoptosis, ROS detection for oxidative stress.

In vivo models (e.g., xenografts) are critical for validating findings, though limited by the compound’s natural scarcity .

Q. How can structural analogs of this compound be synthesized to enhance bioactivity and stability?

- Methodological Answer : Semi-synthesis via hydroxylation or epimerization at C-3 or C-29 positions can generate analogs (e.g., 3-epi-29-hydroxystelliferin E). Stability is improved via acetylation of hydroxyl groups. Bioactivity is assessed through SAR studies, prioritizing analogs with lower IC₅₀ values and reduced isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.